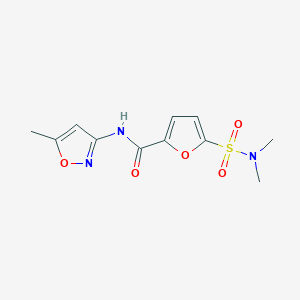
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide, also known as DMSF, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that is known to have several biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide' involves the reaction of 5-methylisoxazol-3-ylamine with furan-2-carboxylic acid, followed by the addition of N,N-dimethylsulfamide and activation with a coupling agent such as EDC or DCC. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.
Starting Materials
5-methylisoxazol-3-ylamine, furan-2-carboxylic acid, N,N-dimethylsulfamide, coupling agent (e.g. EDC or DCC), thionyl chloride
Reaction
Step 1: React 5-methylisoxazol-3-ylamine with furan-2-carboxylic acid in the presence of a coupling agent (e.g. EDC or DCC) to form the amide intermediate., Step 2: Add N,N-dimethylsulfamide to the reaction mixture and activate with a coupling agent., Step 3: Allow the reaction to proceed to completion, then quench with water., Step 4: Treat the resulting intermediate with a dehydrating agent such as thionyl chloride to form the final product., Step 5: Purify the product by recrystallization or chromatography.
Mechanism Of Action
The mechanism of action of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is also known to act as a nucleophile and react with electrophilic compounds, such as reactive oxygen species (ROS), to form stable adducts.
Biochemical And Physiological Effects
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has also been shown to inhibit the activity of metalloproteinases and proteases, which are involved in the breakdown of extracellular matrix proteins. In addition, 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has been found to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is also relatively inexpensive and can be used in a wide range of experiments. However, there are also some limitations to the use of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide. It is known to have some toxic effects, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide. One area of research is to further investigate the mechanism of action of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide. This could help to identify new targets for the compound and improve its effectiveness. Another area of research is to explore the use of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide in the treatment of various diseases, such as cancer and inflammation. Finally, there is also potential for the development of new derivatives of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide with improved properties and effectiveness.
Scientific Research Applications
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, including carbonic anhydrase, metalloproteinases, and proteases. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has also been shown to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-7-6-9(13-19-7)12-11(15)8-4-5-10(18-8)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVGJPABUIPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

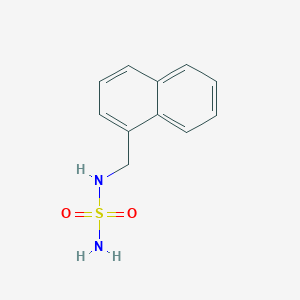
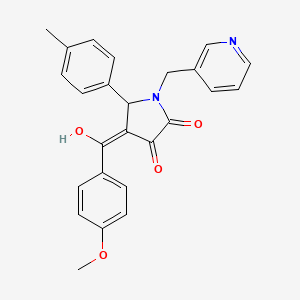
![5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2852467.png)
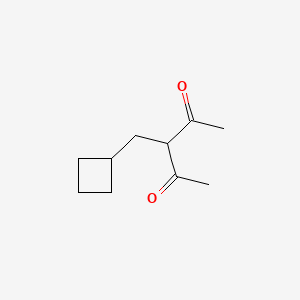
![N-cyclohexyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852470.png)
![1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2852472.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)
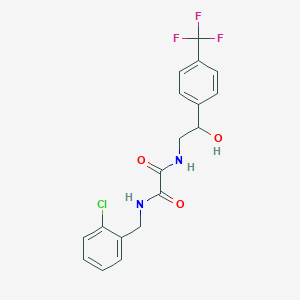
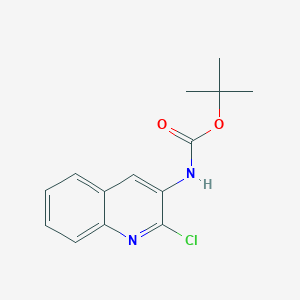
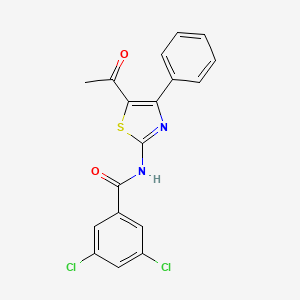
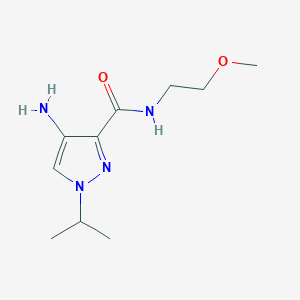
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852480.png)
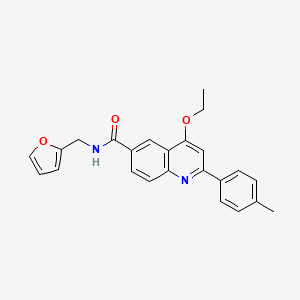
![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2852484.png)